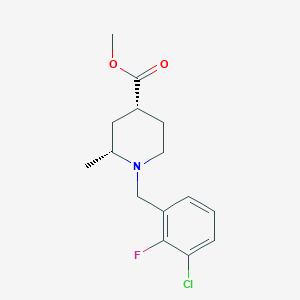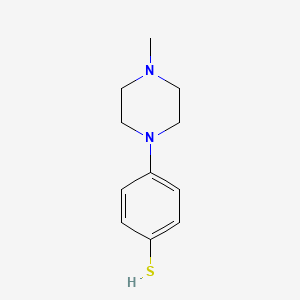![molecular formula C7H6N4O B15219472 1H,1'H-[2,4'-Biimidazole]-4-carbaldehyde CAS No. 279251-06-8](/img/structure/B15219472.png)
1H,1'H-[2,4'-Biimidazole]-4-carbaldehyde
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1H,1’H-[2,4’-Biimidazole]-4-carbaldehyde is an organic compound belonging to the class of biimidazoles Biimidazoles are heterocyclic compounds containing two imidazole rings
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 1H,1’H-[2,4’-Biimidazole]-4-carbaldehyde typically involves the condensation of imidazole derivatives under controlled conditions. One common method is the reaction of 2,4-diaminoimidazole with formylating agents such as formic acid or formamide. The reaction is usually carried out in the presence of a catalyst, such as acetic acid, at elevated temperatures to facilitate the formation of the biimidazole structure.
Industrial Production Methods: Industrial production of 1H,1’H-[2,4’-Biimidazole]-4-carbaldehyde may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The use of continuous flow reactors and advanced purification techniques, such as recrystallization and chromatography, ensures the efficient production of the compound on an industrial scale.
Analyse Chemischer Reaktionen
Types of Reactions: 1H,1’H-[2,4’-Biimidazole]-4-carbaldehyde undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride to yield reduced forms of the compound.
Substitution: The aldehyde group in 1H,1’H-[2,4’-Biimidazole]-4-carbaldehyde can undergo nucleophilic substitution reactions with nucleophiles like amines or thiols, leading to the formation of imine or thioether derivatives.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate, acetic acid, elevated temperatures.
Reduction: Sodium borohydride, lithium aluminum hydride, solvents like ethanol or tetrahydrofuran.
Substitution: Amines, thiols, solvents like dichloromethane or ethanol, room temperature to mild heating.
Major Products:
Oxidation: Carboxylic acids, oxidized biimidazole derivatives.
Reduction: Reduced biimidazole derivatives.
Substitution: Imine derivatives, thioether derivatives.
Wissenschaftliche Forschungsanwendungen
1H,1’H-[2,4’-Biimidazole]-4-carbaldehyde has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds and coordination complexes with metals.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent due to its ability to interact with biological targets.
Industry: It is used in the development of advanced materials, such as polymers and catalysts, due to its unique chemical properties.
Wirkmechanismus
The mechanism of action of 1H,1’H-[2,4’-Biimidazole]-4-carbaldehyde involves its interaction with molecular targets through various pathways:
Molecular Targets: The compound can interact with enzymes, receptors, and nucleic acids, leading to modulation of their activities.
Pathways Involved: It may inhibit or activate specific biochemical pathways, resulting in therapeutic effects such as antimicrobial or anticancer activities.
Vergleich Mit ähnlichen Verbindungen
1H,1’H-[2,4’-Biimidazole]-4-carbaldehyde can be compared with other biimidazole derivatives:
Similar Compounds: 4,4’,5,5’-Tetranitro-1H,1’H-[2,2’-biimidazole], 5,5’-Diazido-4,4’-dinitro-1H,1’H-[2,2’-biimidazole].
Uniqueness: Unlike other biimidazole derivatives, 1H,1’H-[2,4’-Biimidazole]-4-carbaldehyde possesses an aldehyde functional group, which imparts unique reactivity and potential for further chemical modifications.
Eigenschaften
CAS-Nummer |
279251-06-8 |
|---|---|
Molekularformel |
C7H6N4O |
Molekulargewicht |
162.15 g/mol |
IUPAC-Name |
2-(1H-imidazol-5-yl)-1H-imidazole-5-carbaldehyde |
InChI |
InChI=1S/C7H6N4O/c12-3-5-1-9-7(11-5)6-2-8-4-10-6/h1-4H,(H,8,10)(H,9,11) |
InChI-Schlüssel |
ZCWOUYHXVKLQOZ-UHFFFAOYSA-N |
Kanonische SMILES |
C1=C(NC(=N1)C2=CN=CN2)C=O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![tert-Butyl (8aS)-6-oxo-7-(prop-2-yn-1-yl)hexahydropyrrolo[1,2-a]pyrazine-2(1H)-carboxylate](/img/structure/B15219391.png)
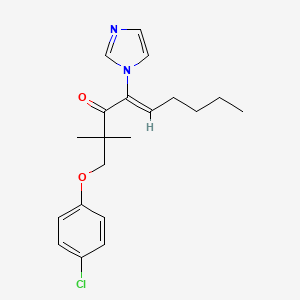

![(1R,6R,7R)-7-(Trifluoromethyl)-2-azabicyclo[4.1.0]heptane](/img/structure/B15219409.png)
![(S)-3-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-2-([1,1'-biphenyl]-2-ylmethyl)propanoic acid](/img/structure/B15219414.png)
![4-[2-(Pyrazin-2-yl)-1,3-oxazol-5-yl]aniline](/img/structure/B15219427.png)
![2-((5-Chloro-1-ethyl-1H-benzo[d]imidazol-2-yl)thio)acetic acid](/img/structure/B15219433.png)
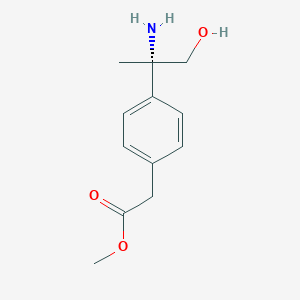
![Benzamide, 2-chloro-5-nitro-N-[4-(2-pyrimidinyloxy)phenyl]-](/img/structure/B15219447.png)
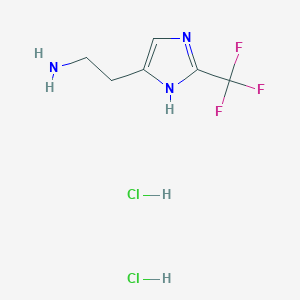
![2-Bromo-1-{2-[ethyl(methyl)amino]-1H-imidazol-5-yl}ethan-1-one](/img/structure/B15219459.png)
